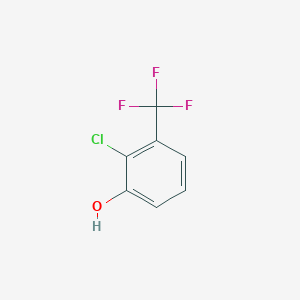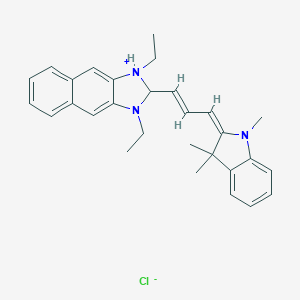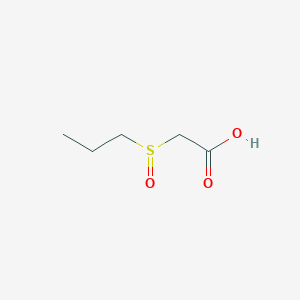
(Propylsulfinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Propylsulfinyl)acetic acid” is a chemical compound with the CAS Number: 137375-80-5 . It has a molecular weight of 150.2 and its molecular formula is C5H10O3S . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The molecular structure of “(Propylsulfinyl)acetic acid” is represented by the InChI code 1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) . This indicates that the molecule consists of a propyl group (C3H7) attached to a sulfinyl group (SO), which is further attached to an acetic acid group (CH2COOH).
Physical And Chemical Properties Analysis
“(Propylsulfinyl)acetic acid” is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.
Wissenschaftliche Forschungsanwendungen
Modulation of Cellular Functions by Acetic Acid
Acetic acid has been a molecule of great interest due to its role in yeast research, recognized both as a by-product of alcoholic fermentation and as a product of various biological metabolisms. It is associated with arrested fermentations or its utilization in the food industry as vinegar. Research into acetic acid's impact on yeast cells has revealed a complex cascade of molecular events involved in cell death induced by acetic acid. This cell death is now considered a model in the yeast regulated cell death field, providing insights into modulable targets for biotechnology and biomedicine applications. Understanding the pharmacological and genetic regulation of cell death mechanisms induced by acetic acid has opened avenues for designing improved biomedical strategies and developing more resilient yeast strains for industrial applications (Chaves et al., 2021).
Acetic Acid and Corrosion of Copper
The corrosive effects of acetic acid vapors, along with other carboxylic acids, on copper have been extensively reviewed. These acids are present in various environmental mediums and are produced through biomass combustion, industrial emissions, and are notably aggressive towards copper over prolonged exposure. This understanding is crucial for industries that use copper and are exposed to organic acid vapors, highlighting the need for corrosion prevention measures (Bastidas & La Iglesia, 2007).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, showing that supercritical CO2 is a recommended solvent due to its environmentally friendly and recoverable characteristics. This process of reactive extraction offers a more efficient, simple, and competitive method for carboxylic acid separation, beneficial for industrial applications where acetic acid is a significant component (Djas & Henczka, 2018).
Disinfection of Wastewater with Peracetic Acid
Peracetic acid, a potent disinfectant, has shown effectiveness in treating wastewater effluents due to its broad spectrum of antimicrobial activity. It offers several advantages, such as ease of treatment implementation, effectiveness in heterogeneous organic matter presence, and no need for dechlorination. However, its use increases the organic content in the effluent due to acetic acid formation, posing challenges for microbial regrowth and economic considerations due to its high cost, which may decrease if production scales up (Kitis, 2004).
Eigenschaften
IUPAC Name |
2-propylsulfinylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNKYQPICWEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522772 |
Source


|
| Record name | (Propane-1-sulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propylsulfinyl)acetic acid | |
CAS RN |
137375-80-5 |
Source


|
| Record name | (Propane-1-sulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

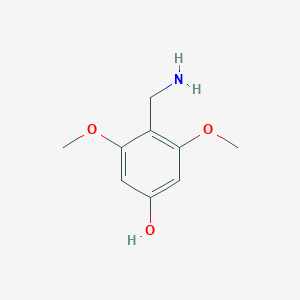
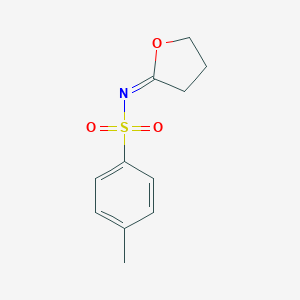
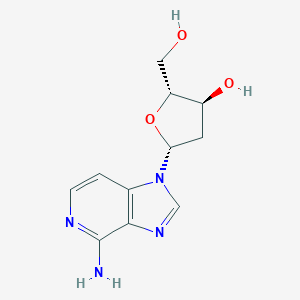
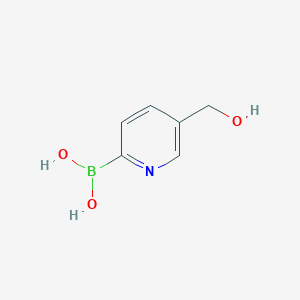
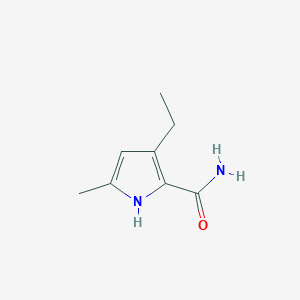
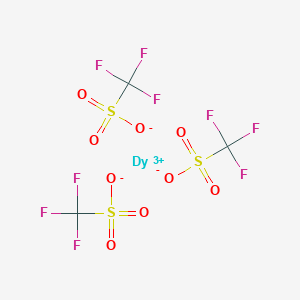
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
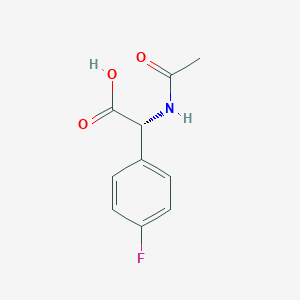
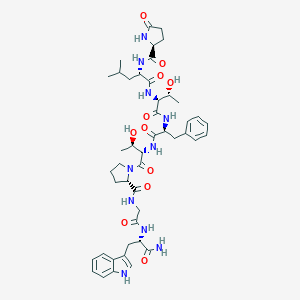
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
